Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives vs. Approved JAK Inhibitor Ruxolitinib
A series of 4-amino-(1H)-pyrazole derivatives, which includes the 4-amino-1-methyl-1H-pyrazole-3-carbonitrile scaffold, demonstrated more potent antiproliferative activities than the approved JAK inhibitor Ruxolitinib in vitro [1]. The study reports IC50 values for JAK1, JAK2, JAK3, and TYK2 inhibition across multiple compounds in the series, with select compounds exhibiting sub-micromolar potency in cell-based assays [1].
| Evidence Dimension | Antiproliferative activity in cancer cell lines |
|---|---|
| Target Compound Data | 4-Amino-(1H)-pyrazole derivatives (scaffold-based) demonstrated superior antiproliferative activity relative to Ruxolitinib [1] |
| Comparator Or Baseline | Ruxolitinib (approved JAK1/2 inhibitor) |
| Quantified Difference | Multiple derivatives exhibited lower IC50 values than Ruxolitinib in HEL and Ba/F3-JAK2V617F cell lines; specific values are compound-dependent [1] |
| Conditions | Cell-based proliferation assays using HEL (JAK2V617F) and Ba/F3-JAK2V617F cell lines |
Why This Matters
This class-level evidence supports the selection of 4-amino-1-methyl-1H-pyrazole-3-carbonitrile as a privileged scaffold for developing next-generation JAK inhibitors with potentially improved efficacy over existing therapies.
- [1] Liang, X.; Huang, Y.; Zang, J.; Gao, Q.; Wang, B.; Xu, W.; Zhang, Y. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Med. Chem. Lett. 2016, 7 (10), 950–955. View Source
